![molecular formula C14H21N7O3S B2825060 N-甲基-N-(1-{3-甲基-[1,2,4]三唑并[4,3-b]吡啶-6-基}氮杂环丁-3-基)吗啉-4-磺酰胺 CAS No. 2201554-35-8](/img/structure/B2825060.png)

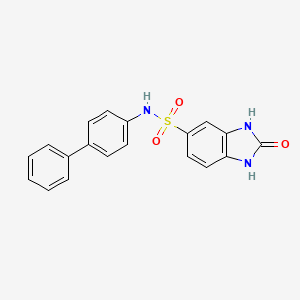

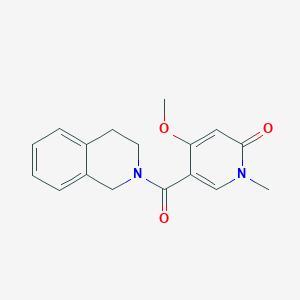

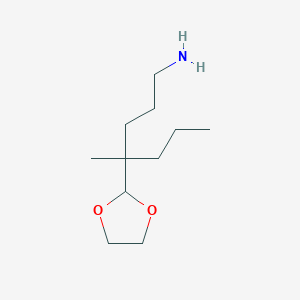

N-甲基-N-(1-{3-甲基-[1,2,4]三唑并[4,3-b]吡啶-6-基}氮杂环丁-3-基)吗啉-4-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2,4-Triazole derivatives are a class of heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities . Morpholine is a common structural moiety in many pharmaceuticals and agrochemicals, known for its fungicidal properties.

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the reaction of hydrazonoyl halides with various reagents . Morpholine derivatives can be synthesized through various methods, including the reaction of diethylene glycol with ammonia under pressure .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is characterized by a five-membered ring containing two carbon and three nitrogen atoms . Morpholine is a six-membered ring with four carbon atoms and one each of nitrogen and oxygen .Chemical Reactions Analysis

1,2,4-Triazole derivatives can undergo various chemical reactions due to the presence of multiple reactive sites in their structure . Morpholine also participates in various chemical reactions, especially those involving its nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole and morpholine derivatives can vary widely depending on their specific structures . For example, they can range from solid to liquid at room temperature, and their solubility in water and organic solvents can also vary .科学研究应用

抗哮喘活性

合成了一系列新型([1,2,4]三唑并[1,5-b]哒嗪-6-基)氧烷基磺酰胺,其中可能包括指定化合物的衍生物,并评估了其抑制豚鼠血小板活化因子(PAF)诱发支气管收缩的能力。这些化合物显示出显着的抗哮喘活性,表明在治疗哮喘和其他呼吸系统疾病中具有潜在应用(Kuwahara et al., 1997)。

心血管作用

对三唑并四唑并哒嗪衍生物的研究,包括与所讨论化合物相似的结构,证明了在不影响大鼠心率的情况下降低血压的积极作用。这突出了在管理高血压中的潜在应用(Katrusiak et al., 2001)。

除草剂活性

发现与指定化学物质相关的结构的化合物以低施用率对广泛的植被具有优异的除草剂活性。这表明在农业中控制杂草生长的潜在应用(Moran, 2003)。

抗菌活性

对由相关前体分子合成的嘧啶-三唑衍生物的研究显示出对选定的细菌和真菌菌株具有显着的抗菌活性。这表明在开发新的抗菌剂中具有潜在应用(Majithiya & Bheshdadia, 2022)。

作用机制

Target of Action

The compound “N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)morpholine-4-sulfonamide” is a synthetic derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . It primarily targets PARP-1 and EGFR . PARP-1 (Poly ADP ribose polymerase-1) is a key protein involved in DNA repair, while EGFR (Epidermal Growth Factor Receptor) is a cell surface protein that binds to epidermal growth factor, triggering cell proliferation .

Mode of Action

This compound interacts with its targets, leading to inhibition of both PARP-1 and EGFR . This dual inhibition disrupts DNA repair pathways and cell proliferation, respectively . The compound’s interaction with these targets has been confirmed through molecular docking studies .

Biochemical Pathways

The compound’s action affects several biochemical pathways. By inhibiting PARP-1, it disrupts the DNA repair pathway, making cancer cells more vulnerable to DNA-damage . Its inhibition of EGFR disrupts the cell proliferation pathway, potentially slowing the growth of cancer cells .

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for related 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives . These studies typically include absorption, distribution, metabolism, and excretion (ADME) properties, which impact the compound’s bioavailability.

Result of Action

The compound exhibits potent cytotoxic activities against certain cancer cells . For instance, it has shown better cytotoxic activities against MDA-MB-231 (a breast cancer cell line) than the drug Erlotinib . It induces apoptosis in these cells, arresting the cell cycle at the G2/M phase . It also influences the expression of several genes, upregulating P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating the Bcl2 level .

安全和危害

未来方向

The future research directions in the field of 1,2,4-triazole and morpholine derivatives are vast. They include the design and synthesis of new derivatives with improved pharmacological activities, the exploration of their mechanisms of action, and the development of more efficient and environmentally friendly synthetic methods .

属性

IUPAC Name |

N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]morpholine-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N7O3S/c1-11-15-16-13-3-4-14(17-21(11)13)19-9-12(10-19)18(2)25(22,23)20-5-7-24-8-6-20/h3-4,12H,5-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBSLFTIJUBYDEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)S(=O)(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N7O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

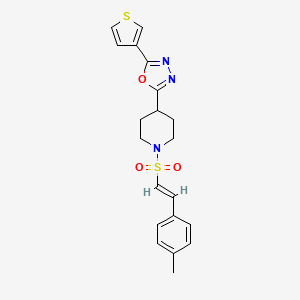

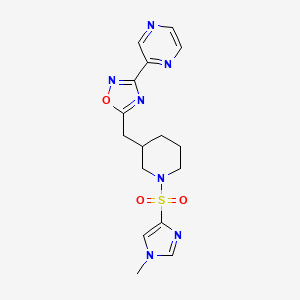

![(3E)-3-{[(4-fluorophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2824983.png)

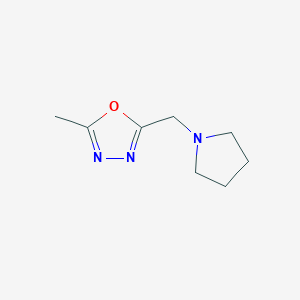

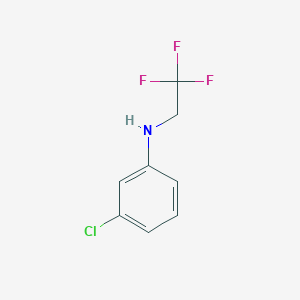

![1,3-Benzothiazol-2-yl-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2824987.png)

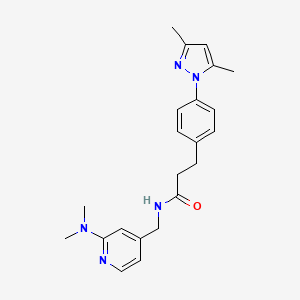

![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2824994.png)